

# An In-Depth Technical Guide to Flupyrulfuron-methyl: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Flupyrulfuron-methyl*

Cat. No.: B1329956

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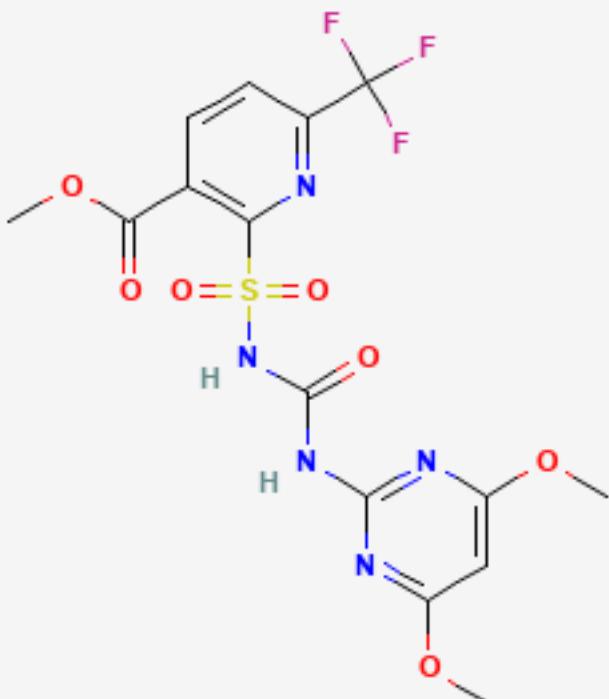
## Abstract

**Flupyrulfuron-methyl** is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is primarily utilized for the control of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched-chain amino acids. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, synthesis, and toxicological profile of **flupyrulfuron-methyl**. Detailed experimental protocols for its synthesis, analysis, and key biological assays are presented to support further research and development.

## Chemical Identity and Structure

**Flupyrulfuron-methyl** is a complex heterocyclic compound featuring a pyridine, a pyrimidine, and a sulfonylurea linkage. The biologically active form is the methyl ester, though it is often formulated as a sodium salt (**flupyrulfuron-methyl-sodium**) to improve water solubility.[1][2]

The chemical structure of **flupyrulfuron-methyl** is presented below:



### Chemical Structure:

Source: PubChem CID 170354

Table 1: Chemical Identifiers for **Flupyrasulfuron-methyl**

Identifier	Value	Reference(s)
IUPAC Name	methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate	[3][4][5]
CAS Number	144740-53-4	[3][6]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> F <sub>3</sub> N <sub>5</sub> O <sub>7</sub> S	[3][6]
InChI Key	DTVOKYWXACGVGO-UHFFFAOYSA-N	[3]
Canonical SMILES	COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)C(=O)OC)OC	[3]
PubChem CID	170354	[3]

Note: **Flupyrasulfuron-methyl**-sodium has the CAS Number 144740-54-5 and a molecular formula of C<sub>15</sub>H<sub>13</sub>F<sub>3</sub>N<sub>5</sub>NaO<sub>7</sub>S.[2][7]

## Physicochemical Properties

The physical and chemical properties of a herbicide are critical in determining its environmental fate, bioavailability, and formulation characteristics.

Table 2: Physicochemical Properties of **Flupyrasulfuron-methyl**

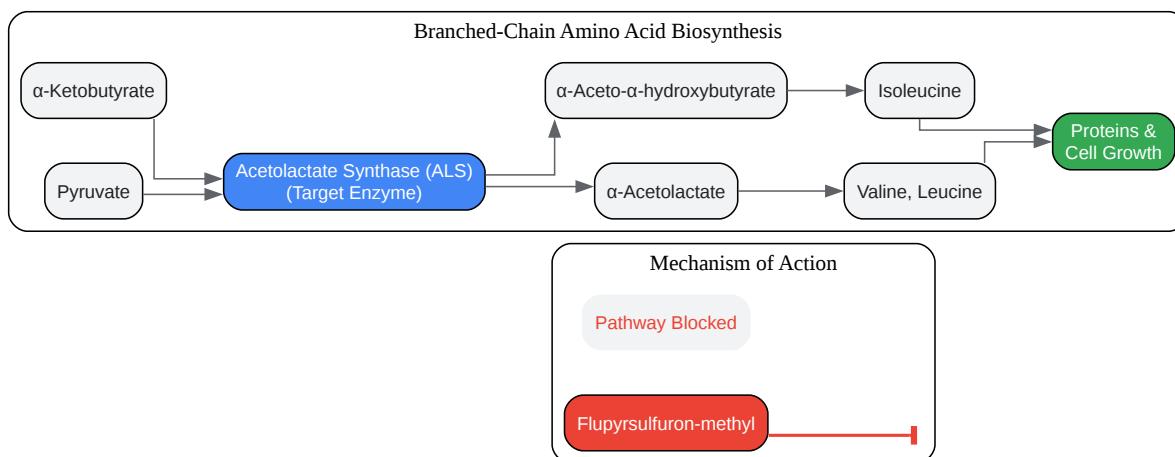
Property	Value	Reference(s)
Molecular Weight	465.36 g/mol	[4][8]
Physical State	White powder	[7]
Melting Point	165–170 °C (decomposes)	[7][9]
Boiling Point	Decomposes before boiling	[1]
Water Solubility	0.6 g/L (600 mg/L) at 25 °C (as sodium salt at pH 7)	[7][10]
Vapor Pressure	$1.0 \times 10^{-6}$ mPa at 20 °C	[1][10]
pKa	4.9	
LogP (Octanol-Water Partition Coefficient)	1.16 (as sodium salt at pH 7)	[10]

## Herbicidal Mode of Action

**Flupyralsulfuron-methyl** exerts its herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[\[10\]](#)[\[11\]](#)[\[12\]](#) This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[\[13\]](#) The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds, ultimately causing their death. [\[13\]](#) This pathway is absent in animals, which contributes to the herbicide's selective toxicity. [\[14\]](#)

## Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway inhibited by **flupyralsulfuron-methyl**.



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Caption: Inhibition of Acetolactate Synthase (ALS) by **flupyrifuron-methyl**.

## Synthesis and Manufacturing

The commercial synthesis of **flupyrifuron-methyl** is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final sulfonylurea structure.[4][15]

- Preparation of 2-amino-4,6-dimethoxypyrimidine.
- Preparation of a trifluoromethyl-substituted nicotinic acid derivative (methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate).
- Coupling of the two intermediates to form the sulfonylurea bridge.

# Experimental Protocol: Synthesis of Flupyrulfuron-methyl (Illustrative)

This protocol is a representative procedure based on the general synthesis of sulfonylureas and the known intermediates.

## Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This intermediate can be synthesized from malononitrile. A common route involves cyclization, chlorination, and subsequent methylation.[\[3\]](#)[\[7\]](#)

- Cyclization: React guanidine nitrate with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.[\[3\]](#)
- Chlorination: Treat the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) to yield 2-amino-4,6-dichloropyrimidine.[\[3\]](#)
- Methylation: React the dichloropyrimidine with sodium methoxide in methanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product, 2-amino-4,6-dimethoxypyrimidine, is isolated by filtration and purified by recrystallization.[\[3\]](#)  
[\[7\]](#)

## Step 2: Synthesis of methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate

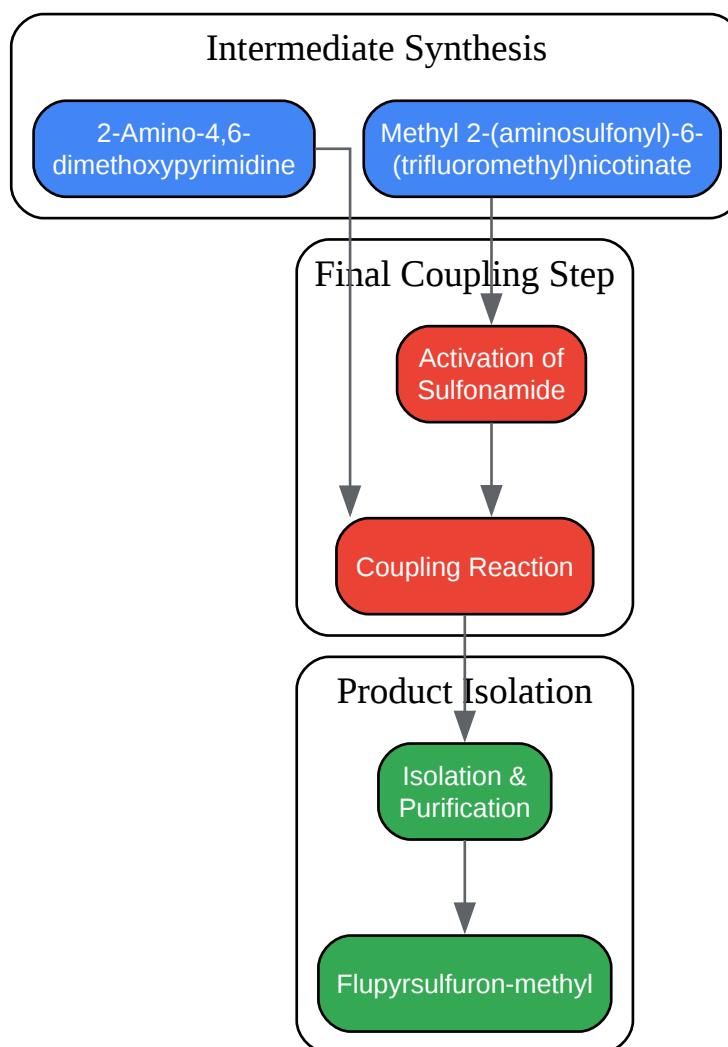
This intermediate is synthesized from a corresponding trifluoromethyl-substituted pyridine.

- Start with 2-chloro-6-(trifluoromethyl)nicotinic acid.
- Convert the carboxylic acid to its methyl ester using methanol under acidic conditions.
- Introduce a sulfamoyl group at the 2-position, typically via a multi-step process involving conversion to a sulfonyl chloride followed by amination.

## Step 3: Coupling Reaction to form Flupyrulfuron-methyl

- The trifluoromethyl-substituted pyridine sulfonyl intermediate is converted to a sulfonyl isocyanate or a related activated species.

- This activated intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine in an aprotic solvent in the presence of a base.[5][6]
- The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by HPLC or TLC).
- The final product, **flupyralsulfuron-methyl**, is isolated by precipitation, filtration, and purified by washing and/or recrystallization.



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Caption: General workflow for the synthesis of **flupyralsulfuron-methyl**.

## Environmental Fate

The persistence and mobility of **flupyrulfuron-methyl** in the environment are key factors in its risk assessment.

- Soil Degradation: **Flupyrulfuron-methyl** degrades in soil through both microbial action and chemical hydrolysis.<sup>[16]</sup> The primary degradation pathway involves the cleavage of the sulfonylurea bridge.<sup>[16]</sup> Its half-life (DT<sub>50</sub>) in soil is relatively short, typically ranging from 6 to 11 days under field conditions, indicating it is not persistent.<sup>[6]</sup> Degradation is generally faster in acidic soils.<sup>[16]</sup>
- Photodegradation: In aqueous solutions, sulfonylurea herbicides can undergo photodegradation when exposed to UV light.<sup>[17][18]</sup> The primary pathway often involves the cleavage of the C-S bond in the sulfonylurea bridge.<sup>[18]</sup>
- Mobility: Due to its moderate water solubility, especially as the sodium salt, **flupyrulfuron-methyl** has the potential for mobility in soil. However, it also adsorbs to soil organic matter, which can limit its leaching potential.<sup>[19]</sup>

## Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

This protocol outlines a standard method for assessing the degradation of **flupyrulfuron-methyl** in soil.

- Test System: Use at least three different, well-characterized agricultural soils. The test is typically conducted using <sup>14</sup>C-labeled **flupyrulfuron-methyl** to facilitate mass balance and metabolite tracking.
- Application: Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with the <sup>14</sup>C-labeled test substance at a concentration relevant to its agricultural use.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system for up to 120 days.<sup>[8][20]</sup> Sterile controls are included to differentiate between biotic and abiotic degradation.<sup>[8]</sup>

- Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- Analysis:
  - Trap volatile compounds, including  $^{14}\text{CO}_2$ , to assess mineralization.[\[2\]](#)
  - Extract soil samples with an appropriate solvent (e.g., acetonitrile/water).
  - Analyze the extracts using Liquid Scintillation Counting (LSC) to determine total radioactivity.
  - Identify and quantify the parent compound and major transformation products using radio-HPLC or LC-MS/MS.[\[8\]](#)
- Data Analysis: Calculate the dissipation half-life ( $\text{DT}_{50}$ ) of the parent compound and the formation and decline of major metabolites using appropriate kinetic models.

## Toxicology

The toxicological profile of **flupyralsulfuron-methyl** has been evaluated in various organisms. It generally exhibits low acute toxicity to mammals.

Table 3: Acute Toxicity of **Flupyralsulfuron-methyl**

Test	Species	Result	Reference(s)
Oral LD <sub>50</sub>	Rat	> 5000 mg/kg	<a href="#">[7]</a>
Dermal LD <sub>50</sub>	Rat	> 2000 mg/kg	<a href="#">[7]</a>
Inhalation LC <sub>50</sub> (4h)	Rat	> 5.8 mg/L	<a href="#">[7]</a>
Aquatic Toxicity	Algae, Aquatic Plants	Highly Toxic	<a href="#">[19]</a>

## Experimental Protocol: Acute Oral Toxicity (OECD 425)

This protocol describes the Up-and-Down Procedure for determining the LD<sub>50</sub>.

- Test Animals: Use healthy, young adult female rats (nulliparous and non-pregnant).[3][7] Animals are fasted prior to dosing.
- Dose Administration: Administer the test substance (**flupyralsulfuron-methyl**) sequentially to single animals, typically by oral gavage.
- Dose Adjustment: The dose for each subsequent animal is adjusted up or down by a fixed factor (e.g., 3.2) depending on the outcome for the previous animal (survival or death).[3] Dosing is typically spaced at 48-hour intervals.[7]
- Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] Special attention is given during the first 4 hours after dosing.
- Necropsy: Perform a gross necropsy on all animals at the end of the study.
- Data Analysis: Calculate the LD<sub>50</sub> and its confidence interval using the maximum likelihood method.[7] This method allows for an estimation of the LD<sub>50</sub> with a reduced number of animals compared to classical methods.

## Analytical Methodology

The determination of **flupyralsulfuron-methyl** residues in environmental and food matrices typically involves advanced chromatographic techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.

## Experimental Protocol: Analysis in Wheat using QuEChERS and LC-MS/MS

This protocol provides a representative method for the analysis of **flupyralsulfuron-methyl** in a cereal matrix.

- Sample Preparation (QuEChERS):
  - Weigh a homogenized sample (e.g., 5 g of wheat grain) into a 50 mL centrifuge tube.[21]
  - Add water (e.g., 5 mL) and an extraction solvent (e.g., 10 mL of acetonitrile with 1-2% acetic acid).[21][22]

- Add QuEChERS extraction salts (e.g., anhydrous MgSO<sub>4</sub> and NaCl).[21]
- Shake vigorously for 10 minutes and centrifuge at >5000 rpm for 5 minutes.[21]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the supernatant (e.g., 1.5 mL) to a 2 mL centrifuge tube containing d-SPE sorbents (e.g., anhydrous MgSO<sub>4</sub> and a C18 sorbent to remove lipids).[21]
  - Vortex for 1 minute and centrifuge.
- LC-MS/MS Analysis:
  - Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[21]
  - Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.[21]
  - Mobile Phase: A gradient elution with (A) water containing 0.1-0.2% formic acid and (B) acetonitrile or methanol.[21][23]
  - MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For **flupyrulfuron-methyl**, a potential precursor ion would be [M+H]<sup>+</sup> at m/z 466.1. Product ions would be determined by fragmentation of the parent molecule.
  - Quantification: Use a matrix-matched calibration curve to ensure accurate quantification. [21]

## Conclusion

**Flupyrulfuron-methyl** is a potent and selective sulfonylurea herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, including moderate water solubility as a sodium salt and a relatively short soil half-life, govern its environmental behavior. The compound exhibits low acute toxicity to mammals but can be highly toxic to non-target aquatic plants. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate its properties, develop new applications, and

assess its environmental and toxicological impact. The detailed protocols and structured data serve as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and toxicology.

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